N-Benzyl-1-(1H-pyrazol-3-yl)ethanamine
Overview
Description
N-Benzyl-1-(1H-pyrazol-3-yl)ethanamine is a heterocyclic compound that features a pyrazole ring substituted with a benzyl group and an ethylamine moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets . For instance, compounds containing the imidazole moiety, which is structurally similar to the pyrazole moiety in the given compound, have been reported to exhibit a broad range of biological activities .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets in complex ways . For example, a benzimidazole benzylpyrazole derivative was found to inhibit lysine demethylase enzymes through a complex mechanism involving competition for binding of active-site Fe2+ and populating a distal site on the enzyme surface .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways . For instance, a polytriazolylamine ligand was found to stabilize Cu (I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Result of Action
Similar compounds have been found to induce various cellular responses . For instance, a substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)methyl benzene derivative was found to induce apoptosis in BT-474 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-(1H-pyrazol-3-yl)ethanamine typically involves the reaction of benzyl bromide with 1-(1H-pyrazol-3-yl)ethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1-(1H-pyrazol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through reactions with electrophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base or catalyst.
Major Products
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
N-Benzyl-1-(1H-pyrazol-3-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1H-pyrazol-3-amine: Similar structure but lacks the ethylamine moiety.
1-(1H-Pyrazol-3-yl)ethanamine: Similar structure but lacks the benzyl group.
Benzylpyrazole: Similar structure but lacks the ethylamine moiety.
Uniqueness
N-Benzyl-1-(1H-pyrazol-3-yl)ethanamine is unique due to the presence of both the benzyl group and the ethylamine moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-benzyl-1-(1H-pyrazol-5-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-10(12-7-8-14-15-12)13-9-11-5-3-2-4-6-11/h2-8,10,13H,9H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGLAUZGLZGSGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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